molecular formula C4H10Zn B1219324 Diethylzinc CAS No. 557-20-0

Diethylzinc

Cat. No.: B1219324
CAS No.: 557-20-0
M. Wt: 123.5 g/mol
InChI Key: IPSRAFUHLHIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylzinc, also known as DEZ, is an organozinc compound with the chemical formula (C2H5)2Zn. It is a colorless, flammable liquid that is widely used in organic synthesis and in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. DEZ is also used in the laboratory as a reagent for the synthesis of organic compounds.

Scientific Research Applications

1. Chemical Synthesis and Catalysis Diethylzinc has been identified as a crucial component in various chemical synthesis processes. A significant application is its role in the highly stereo- and regioselective nickel-catalyzed homoallylation of aldimines with conjugated dienes. This process effectively produces homoallylation products of aldimines with dienes, showcasing excellent yields and high regio- and stereoselectivity (Kimura et al., 2004). Additionally, this compound is used as a chain-transfer agent in intermolecular radical additions, where it plays a dual role as both an initiator and a chain-transfer reagent, especially in reactions involving CN bond-containing radical acceptors and enones (Bertrand et al., 1999).

2. Material Science and Semiconductor Technology In the field of material science, this compound is instrumental in the doping process of semiconductors. For example, it has been used as a p-type dopant source during the growth of InP layers by chemical beam epitaxy, significantly affecting electrically activated Zn concentration in the layers (Tsang et al., 1991). Moreover, this compound is employed in metalorganic molecular beam epitaxy for doping InP and Ga0.47In0.53As, achieving doping levels from 1×1017 to 3×1019 cm−3 at specific growth temperatures (Hamm et al., 1991).

3. Polymer Chemistry this compound has been utilized in conjunction with Ziegler–Natta catalysts for synthesizing polyethylene and polypropylene with specific molecular weight properties. This method permits the production of hydroxy-tipped polymers, which have diverse applications in the field of polymer chemistry (Burfield, 1984).

Mechanism of Action

Target of Action:

Diethylzinc (C₂H₅)₂Zn, also known as DEZ, consists of a zinc center bound to two ethyl groups. It is a highly pyrophoric and reactive organozinc compound. In organic chemistry, DEZ serves as an essential reagent. Its primary target is to act as a source of the ethyl carbanion in addition reactions to carbonyl groups and imines .

Mode of Action:

When DEZ interacts with carbonyl compounds (such as aldehydes or ketones), it forms an ethyl carbanion. This nucleophilic species can attack the electrophilic carbon of the carbonyl group, leading to the formation of new carbon-carbon bonds. The resulting changes include the addition of an ethyl group to the carbonyl substrate, yielding a modified product .

Biochemical Pathways:

DEZ participates in various biochemical pathways by facilitating the alkylation of inorganic and organometallic halides. It can also react with organic compounds containing C=O and C=N groups. These pathways involve the transfer of ethyl groups from DEZ to specific substrates, leading to the formation of new chemical bonds .

Action Environment:

Environmental factors significantly influence DEZ’s efficacy and stability:

Safety and Hazards

Diethylzinc is highly flammable and may ignite spontaneously when exposed to air. It releases flammable gases which may ignite spontaneously when in contact with water. It may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness, or dizziness .

Future Directions

The future outlook of Diethylzinc includes competition landscape, recent status, development trends, and market size. It is expected to be used in various fields including pharmaceutical industry, solar energy industry, and chemical & material industry .

Biochemical Analysis

Biochemical Properties

Diethylzinc plays a significant role in biochemical reactions, primarily as a nucleophilic ethylating agent. It interacts with various biomolecules, including enzymes and proteins, to facilitate the transfer of ethyl groups. One notable interaction is with carbonyl-containing compounds, where this compound adds ethyl groups to form alcohols. This reaction is catalyzed by enzymes such as alcohol dehydrogenases, which facilitate the reduction of carbonyl groups .

Cellular Effects

This compound has profound effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate certain signaling pathways that lead to the expression of genes involved in detoxification and stress responses. Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity and, consequently, alterations in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its instability and tendency to degrade. This compound is highly reactive and can decompose when exposed to air or moisture. This degradation can lead to a decrease in its effectiveness as a reagent and potential changes in its impact on cellular functions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause oxidative stress and damage to cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a beneficial reagent in biochemical reactions. At high doses, it can be toxic and cause adverse effects, such as tissue damage and inflammation. Studies have shown that there is a threshold dose above which this compound becomes harmful, leading to oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450s, which are involved in the detoxification of foreign compounds. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the movement of this compound to specific cellular compartments where it can exert its effects. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide this compound to particular organelles. The subcellular localization of this compound can affect its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

zinc;ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSRAFUHLHIWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].C[CH2-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Zn
Record name DIETHYLZINC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052217
Record name Diethylzinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethylzinc is a pyrophoric liquid with a garlic-like odor. It is stable when it is shipped in sealed tubes with carbon dioxide. It may decompose violently in water and ignite spontaneously with air. It is toxic by ingestion. If exposed to heat or flame, containers of this material may explode. It is used as an aircraft fuel., Liquid, Colorless liquid with a garlic-like odor; [HSDB] Highly flammable in air and reactive with water; [Sullivan, p. 979]
Record name DIETHYLZINC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Zinc, diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl zinc
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1515
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

255 °F at 760 mmHg (USCG, 1999), 118 °C
Record name DIETHYLZINC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL ZINC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

MISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS
Record name DIETHYL ZINC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.207 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2065 @ 20 °C/4 °C, Saturated liquid density= 75.459 lb/cu ft @ 70 °C, Saturated vapor density= 0.00671 lb/cu ft @ 70 °C
Record name DIETHYLZINC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL ZINC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

20.8 [mmHg], 20.8 mm Hg @ 25 °C
Record name Diethyl zinc
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1515
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYL ZINC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

MOBILE LIQUID, COLORLESS LIQUID

CAS No.

557-20-0
Record name DIETHYLZINC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyl zinc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc, diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylzinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylzinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLZINC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0W5NQH7C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYL ZINC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-18 °F (USCG, 1999), -28 °C
Record name DIETHYLZINC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3215
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL ZINC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylzinc
Reactant of Route 2
Diethylzinc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.